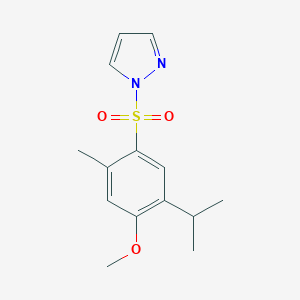

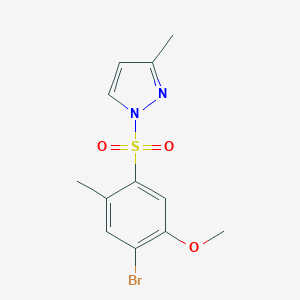

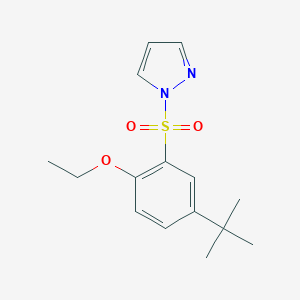

5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridines are a class of organic compounds with a six-membered ring containing one nitrogen atom and five carbon atoms . They are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The structure of a pyridine molecule can be modified by introducing various functional groups .Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyridine derivative can be influenced by the specific functional groups it contains. For example, 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Wirkmechanismus

The mechanism of action of 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it has been found to interact with ion channels, receptors, and transporters, leading to changes in their function. It has been shown to modulate the activity of various proteins, including voltage-gated calcium channels and GABA receptors.

Biochemical and Physiological Effects

This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, affect synaptic plasticity, and alter the activity of various ion channels and receptors. It has also been found to have potential therapeutic effects for various diseases, including epilepsy, anxiety, and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its high potency and specificity. It has been found to be highly effective at modulating the activity of ion channels, receptors, and transporters, making it a valuable tool for studying their function. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity if not used carefully.

Zukünftige Richtungen

There are many potential future directions for the use of 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide in scientific research. One area of interest is its potential use in the development of new drugs for various diseases. It has also been suggested that it may have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Conclusion

In conclusion, this compound is a valuable tool for scientific research due to its unique properties. It has been found to have a wide range of applications, including as a tool to study the function of ion channels, receptors, and transporters, and as a potential therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and potential side effects, but it has great potential for future research and development.

Synthesemethoden

The synthesis of 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 2-methoxyaniline and 6-methyl-2-pyridinecarboxaldehyde in the presence of sulfuric acid. The resulting product is then treated with ethyl chloroformate to form the final compound. The synthesis method has been optimized to ensure high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a tool to study the function of ion channels, receptors, and transporters. It has also been used in the development of new drugs and as a potential therapeutic agent for various diseases.

Eigenschaften

IUPAC Name |

5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-12-8-9-13(20-3)14(10-12)21(18,19)17-15-7-5-6-11(2)16-15/h5-10H,4H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOPCNUCWISGKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

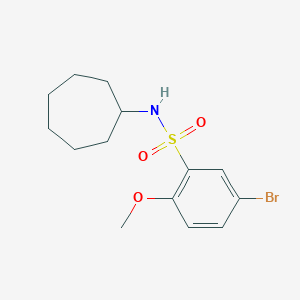

![methyl 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-naphthyl ether](/img/structure/B497826.png)

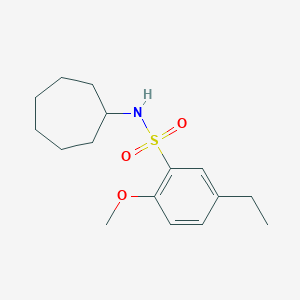

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497828.png)

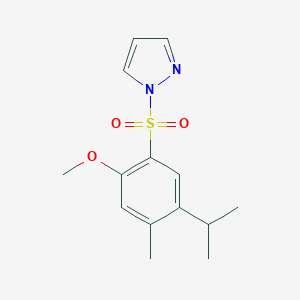

![1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B497843.png)